molecular formula C21H18ClN3O4 B15018298 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide

2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide

Cat. No.: B15018298
M. Wt: 411.8 g/mol
InChI Key: BYQBHWCTZRMACY-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a hydrazinecarbonyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethoxyphenyl intermediate, followed by the introduction of the hydrazinecarbonyl group. The final step involves the incorporation of the furan-2-ylmethyl group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-CHLOROPHENYL)METHOXY]PHENYL}HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE
  • **1-{N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE

Uniqueness

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C21H18ClN3O4/c22-18-9-3-1-7-16(18)14-29-19-10-4-2-6-15(19)12-24-25-21(27)20(26)23-13-17-8-5-11-28-17/h1-12H,13-14H2,(H,23,26)(H,25,27)/b24-12+

InChI Key

BYQBHWCTZRMACY-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NCC3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.